6-Methyl-4-(pyrimidin-5-yl)benzo[d]thiazol-2-amine
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Overview
Description
6-Methyl-4-(pyrimidin-5-yl)benzo[d]thiazol-2-amine is a heterocyclic compound that features a benzo[d]thiazole core substituted with a pyrimidinyl group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Methyl-4-(pyrimidin-5-yl)benzo[d]thiazol-2-amine typically involves the condensation of appropriate starting materials under specific conditions. One common method involves the reaction of 2-aminobenzothiazole with pyrimidine derivatives in the presence of a suitable catalyst and solvent. The reaction conditions often include heating and the use of polar solvents like ethanol or dimethylformamide (DMF) to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications .
Chemical Reactions Analysis
Types of Reactions: 6-Methyl-4-(pyrimidin-5-yl)benzo[d]thiazol-2-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield amine derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions.
Substitution: Halogenating agents, nucleophiles; reactions often require catalysts and specific solvents.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Amine derivatives.
Substitution: Various substituted benzo[d]thiazole derivatives.
Scientific Research Applications
6-Methyl-4-(pyrimidin-5-yl)benzo[d]thiazol-2-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator in various biological pathways.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties. .
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
Mechanism of Action
The mechanism of action of 6-Methyl-4-(pyrimidin-5-yl)benzo[d]thiazol-2-amine involves its interaction with specific molecular targets. For instance, it may bind to DNA or proteins, altering their function and leading to various biological effects. The compound can inhibit enzymes like topoisomerase, resulting in DNA strand breaks and cell death. Additionally, it may modulate signaling pathways involved in cell proliferation and apoptosis .
Comparison with Similar Compounds
- 6-Fluoro-N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine
- N-(pyrimidin-2-yl)benzo[d]thiazol-2-amine
- 2-(Pyridin-2-yl)pyrimidine derivatives
Comparison: Compared to these similar compounds, 6-Methyl-4-(pyrimidin-5-yl)benzo[d]thiazol-2-amine exhibits unique properties due to the presence of the methyl group and pyrimidinyl substitutionFor example, the methyl group may enhance its lipophilicity, improving its ability to cross cell membranes and interact with intracellular targets .
Properties
IUPAC Name |
6-methyl-4-pyrimidin-5-yl-1,3-benzothiazol-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N4S/c1-7-2-9(8-4-14-6-15-5-8)11-10(3-7)17-12(13)16-11/h2-6H,1H3,(H2,13,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSCCMTIOJIRODT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)SC(=N2)N)C3=CN=CN=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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